molecular formula C17H20N2O B11944481 1,3-Bis(1-phenylethyl)urea CAS No. 86918-15-2

1,3-Bis(1-phenylethyl)urea

Cat. No.: B11944481
CAS No.: 86918-15-2
M. Wt: 268.35 g/mol
InChI Key: DECSQLJEZMEBEG-UHFFFAOYSA-N
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Description

1,3-Bis(1-phenylethyl)urea is an organic compound that has garnered attention for its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structure, which consists of two phenylethyl groups attached to a urea moiety. The presence of these phenylethyl groups imparts specific chemical properties that make this compound a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(1-phenylethyl)urea can be synthesized through various synthetic routes. One common method involves the reaction of 1-phenylethylamine with phosgene, followed by the addition of another equivalent of 1-phenylethylamine. The reaction typically occurs under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert this compound into amine derivatives.

    Substitution: The phenylethyl groups can undergo substitution reactions with electrophiles, resulting in the formation of substituted urea compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(1-phenylethyl)urea varies depending on its application. As a corrosion inhibitor, the compound adsorbs onto the surface of carbon steel, forming a protective layer that prevents corrosion. This adsorption process follows the Langmuir adsorption isotherm and is exothermic in nature . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

1,3-Bis(1-phenylethyl)urea can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

86918-15-2

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

1,3-bis(1-phenylethyl)urea

InChI

InChI=1S/C17H20N2O/c1-13(15-9-5-3-6-10-15)18-17(20)19-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,18,19,20)

InChI Key

DECSQLJEZMEBEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

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